molecular formula C9H8ClN3S2 B1461319 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1157571-03-3

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1461319
CAS No.: 1157571-03-3
M. Wt: 257.8 g/mol
InChI Key: YXNTWMSMGBLJEI-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H8ClN3S2 and its molecular weight is 257.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. The compound has been shown to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. Additionally, the compound interacts with heat shock protein 90, a molecular chaperone involved in protein folding and stabilization. By binding to heat shock protein 90, this compound can disrupt the function of client proteins, leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and survival. Furthermore, this compound influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This binding interaction is facilitated by the presence of the thiadiazole ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, this compound acts as an inhibitor of heat shock protein 90 by binding to its ATP-binding domain, preventing the chaperone from stabilizing client proteins. This inhibition leads to the degradation of client proteins, resulting in altered cellular functions .

Properties

IUPAC Name

5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNTWMSMGBLJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NSN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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